molecular formula C17H20O B14326184 [1-(1-Phenylethoxy)propan-2-yl]benzene CAS No. 97993-14-1

[1-(1-Phenylethoxy)propan-2-yl]benzene

Cat. No.: B14326184
CAS No.: 97993-14-1
M. Wt: 240.34 g/mol
InChI Key: UEZTWBCTIPYIOZ-UHFFFAOYSA-N
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Description

[1-(1-Phenylethoxy)propan-2-yl]benzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethoxy)propan-2-yl]benzene typically involves the reaction of phenol with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom bearing the chlorine atom, leading to the formation of the ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1-Phenylethoxy)propan-2-yl]benzene can undergo oxidation reactions to form corresponding phenolic and ketonic derivatives.

    Reduction: The compound can be reduced to form alcohols and other reduced derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like bromine, chlorine, and nitronium ions can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Phenolic and ketonic derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Halogenated, nitrated, and other substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, [1-(1-Phenylethoxy)propan-2-yl]benzene is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic ethers and biological macromolecules. It can also serve as a model compound for understanding the metabolism of similar aromatic ethers in living organisms.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used as a solvent, a stabilizer, or an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of [1-(1-Phenylethoxy)propan-2-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.

    1-Phenoxy-2-propanol: Another aromatic ether with a different substitution pattern on the propyl chain.

Uniqueness: [1-(1-Phenylethoxy)propan-2-yl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

97993-14-1

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-(1-phenylethoxy)propan-2-ylbenzene

InChI

InChI=1S/C17H20O/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3

InChI Key

UEZTWBCTIPYIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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